Cas no 1804744-06-6 (3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
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- インチ: 1S/C8H3F5INO2/c9-7(10)6-3(2-16)15-5(14)1-4(6)17-8(11,12)13/h1-2,7H
- InChIKey: LNFJBIAXQIQVDZ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C(F)F)C(C=O)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 275
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029086567-1g |
3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde |
1804744-06-6 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献
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3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehydeに関する追加情報
3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
The compound 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1804744-06-6) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and reactivity. The presence of multiple fluorinated groups, including the difluoromethyl and trifluoromethoxy substituents, along with the iodo group, makes this compound particularly interesting for researchers in the fields of medicinal chemistry, materials science, and catalysis.
Recent studies have highlighted the importance of fluorinated pyridine derivatives in drug discovery. The difluoromethyl group introduces electron-withdrawing effects, which can enhance the molecule's stability and bioavailability. Similarly, the trifluoromethoxy group is known for its strong electron-withdrawing nature, which can influence the molecule's reactivity and selectivity in various reactions. The iodo substituent adds another layer of complexity, as it can act as a leaving group in substitution reactions or serve as a site for further functionalization.
One of the most promising applications of this compound is in the development of new drug candidates. Researchers have explored its potential as a scaffold for designing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that analogs of this compound exhibit potent inhibitory activity against certain kinases, suggesting their potential as therapeutic agents.
In addition to its pharmaceutical applications, this compound has also been investigated for its role in catalysis. The presence of multiple electronegative groups makes it an excellent candidate for use as a ligand in transition metal-catalyzed reactions. Recent findings in *Nature Catalysis* highlight its ability to stabilize metal centers and enhance the efficiency of cross-coupling reactions, which are critical in organic synthesis.
The synthesis of 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern fluorination methods. Key steps include the formation of the pyridine ring using a modified Hantzsch dihydropyridine synthesis, followed by selective fluorination to introduce the difluoromethyl and trifluoromethoxy groups. The introduction of the iodo group is typically achieved through nucleophilic aromatic substitution under controlled conditions.
From an environmental standpoint, this compound has been evaluated for its biodegradability and ecotoxicity. Studies conducted by regulatory agencies indicate that it exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to fully understand its long-term environmental impact and degradation pathways.
In conclusion, 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers aiming to push the boundaries of chemical innovation. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in both academic research and industrial applications.
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